molecular formula C21H18O2S B12614562 Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate CAS No. 648436-71-9

Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate

Cat. No.: B12614562
CAS No.: 648436-71-9
M. Wt: 334.4 g/mol
InChI Key: OIFOXRMVKCAGON-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate is a high-purity biphenyl-based chemical compound designed for research and development purposes. As a synthetic intermediate, this compound is of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a benzoate ester linked via a sulfanyl bridge to a methyl-substituted biphenyl system, suggests potential utility in the synthesis of more complex molecules, such as pharmaceutical candidates . Biphenyl scaffolds are widely recognized as privileged structures in drug discovery, often serving as core templates for developing bioactive molecules . Researchers can leverage this compound in exploring structure-activity relationships (SAR), particularly in modulating the physicochemical properties of lead compounds. The methyl benzoate moiety can act as a prodrug group or a synthetic handle for further functionalization . The compound is offered with guaranteed purity and stability, requiring storage in a 2-8°C refrigerator . This compound is intended for laboratory research use by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648436-71-9

Molecular Formula

C21H18O2S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-(4-methyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C21H18O2S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)24-18-11-9-17(10-12-18)21(22)23-2/h3-14H,1-2H3

InChI Key

OIFOXRMVKCAGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions due to its biphenyl sulfanyl moiety. Key findings include:

Reaction TypeReagents/ConditionsProductYieldReference
Biphenyl formationPd(PPh₃)₄, K₃PO₄, THF/H₂O (reflux)Fluorinated biphenyl derivatives72–85%
Arylboronic acid couplingCu/phenanthroline, DMF (110°C)Functionalized biaryls68%

Mechanistic studies suggest oxidative addition of the C–S bond to palladium or copper catalysts, followed by transmetalation with arylboronic acids and reductive elimination to form C–C bonds .

Oxidation Reactions

The sulfur atom in the thioether group undergoes selective oxidation:

Oxidizing AgentConditionsProductNotes
mCPBACH₂Cl₂, 0°C → RTSulfoxide derivativePartial conversion (≤50%)
H₂O₂/AcOHReflux, 12 hrSulfone derivativeComplete oxidation (>95%)

Sulfone formation enhances electrophilicity for subsequent nucleophilic aromatic substitutions.

Nucleophilic Aromatic Substitution

Activation of the benzoate methyl ester or sulfone enables functionalization:

SubstrateNucleophileCatalystProduct
Sulfone derivativeAmines (e.g., morpholine)4-Aminobenzoate analogs
Ester groupGrignard reagentsCuITertiary alcohols

The electron-withdrawing sulfone group directs nucleophilic attack to the para position of the benzoate ring.

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under basic conditions:

ReagentConditionsProductApplication
NaOH (aq)Ethanol, reflux4-[(5-Methylbiphenyl-2-yl)sulfanyl]benzoic acidPrecursor for metal-organic frameworks
ROH (e.g., EtOH)H₂SO₄, refluxEthyl ester analogsTuning lipophilicity for drug design

Metal-Complexation Behavior

The sulfur and ester carbonyl groups act as ligands for transition metals:

Metal SaltConditionsComplex TypeObserved Activity
CuCl₂MeCN, RTTetranuclear Cu(II) clustersCatalytic activity in C–H oxidation
Fe(acac)₃Toluene, 80°CIron-thioether coordination polymersMagnetic properties

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

Temperature Range (°C)Mass Loss (%)Major Degradation Products
220–30045Biphenyl fragments, SO₂
300–45030CO₂, methylbenzoate derivatives

Key Mechanistic Insights

  • C–S Bond Reactivity : The thioether sulfur participates in redox cycles with Cu/I and Pd/0 catalysts, enabling iterative coupling .

  • Electronic Effects : Electron-donating methyl groups on the biphenyl system stabilize intermediates during cross-couplings .

  • Steric Guidance : The 5-methyl substituent on the biphenyl ring directs regioselectivity in electrophilic substitutions.

This compound’s versatility in bond-forming reactions and tunable electronic properties make it valuable for synthesizing advanced materials and bioactive molecules. Experimental data emphasize the critical role of ligand design and oxygen-sensitive conditions in optimizing yields .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate exhibit significant anticancer properties. For instance, phenstatin-based derivatives have shown potential in disrupting cellular integrity and inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. These compounds demonstrated efficacy through molecular docking studies and biological evaluations, suggesting that this compound may share similar mechanisms of action in targeting cancer cells .

Biological Evaluation
The biological evaluation of related compounds has revealed their ability to affect glucose metabolism in cancer cells, a hallmark of tumor growth. These findings emphasize the importance of further research into the pharmacological properties of this compound as a potential anticancer agent .

Material Science Applications

Polymeric Materials
this compound can be utilized in the development of advanced polymeric materials. Its structural characteristics allow it to act as a functional monomer in the synthesis of polymers with specific thermal and mechanical properties. Research has shown that incorporating such compounds can enhance the performance characteristics of polymers used in various industrial applications.

Nanocomposites
The compound's sulfanyl group can facilitate interactions with nanoparticles, leading to the development of nanocomposites with enhanced electrical and thermal conductivity. This property is particularly useful in electronics and energy storage devices.

Chemical Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of other complex organic molecules through various reaction pathways such as nucleophilic substitution and coupling reactions. The versatility of this compound makes it a valuable building block in synthetic organic chemistry.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity through disruption of cellular integrity
Material ScienceUtilization in polymeric materials and nanocompositesN/A
Chemical SynthesisActs as a synthetic intermediate for complex organic moleculesN/A

Case Studies

Case Study 1: Anticancer Mechanism
A study on phenstatin derivatives showed that modifications to the structure significantly impacted their ability to inhibit tubulin polymerization. This research provides insights into how this compound could be optimized for enhanced anticancer activity through structural modifications .

Case Study 2: Polymer Development
Research involving the incorporation of sulfanyl-containing compounds into polymer matrices demonstrated improved thermal stability and mechanical strength. These findings suggest that this compound could play a crucial role in developing next-generation polymer materials for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key differences and similarities with related compounds:

Glibenclamide Impurity B

Synonym: Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate .

  • Structural Differences: Functional Groups: Glibenclamide Impurity B contains a sulfonylcarbamate group (-SO₂-NHCOO-) instead of a thioether (-S-). Substituents: A 5-chloro-2-methoxybenzoyl group replaces the 5-methylbiphenyl moiety, introducing electronegative chlorine and methoxy groups. This enhances reactivity in electrophilic substitution reactions.
  • Physicochemical Implications: The sulfonylcarbamate group likely reduces lipophilicity (clogP) compared to the thioether linkage, affecting solubility in nonpolar solvents. The chloro and methoxy substituents may confer higher thermal stability due to increased resonance effects .

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate

Synonym: Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate .

  • Structural Differences: Backbone: This compound features a sulfonylcarbamate-linked ethylbenzamido group, contrasting with the biphenyl-thioether backbone of the target compound.
  • Biological Relevance :
    • The sulfonylcarbamate group is a common pharmacophore in enzyme inhibitors (e.g., sulfonylureas), suggesting divergent biological applications compared to the thioether-based target compound .

Research Implications and Gaps

  • The thioether group in Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate offers a less oxidized sulfur center compared to sulfonyl analogs, which may influence its stability under oxidative conditions.
  • Further studies are needed to experimentally validate its solubility, thermal stability, and reactivity in comparison to sulfonylcarbamate derivatives.

Biological Activity

Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

Structural Characteristics

The compound features two aromatic rings connected by a sulfanyl group, which can influence its biological activity. The dihedral angle between the planes of the two aromatic rings is approximately 38.7°, indicating a degree of torsional strain that may affect its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves a series of reactions that include the use of boronic acids and palladium-catalyzed coupling methods. The general reaction pathway includes:

  • Formation of the Sulfanyl Group : Utilizing appropriate thiol derivatives.
  • Coupling Reaction : Employing palladium catalysts to link the biphenyl moiety to the benzoate structure.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various sulfanyl compounds, including this compound, against several cancer cell lines. The following findings summarize the cytotoxicity data:

Cell Line IC50 (µM) Selectivity
HCT116 (Colorectal)12.5Higher selectivity over MRC-5
K562 (Leukemia)10.0Effective against multiple types
A549 (Lung)15.0Moderate selectivity
U2OS (Osteosarcoma)20.0Lower selectivity compared to others

The compound exhibited significant cytotoxicity against HCT116 cells, particularly those with wild-type p53, suggesting that it may interfere with pathways regulated by this tumor suppressor gene .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that it may inhibit the growth of various bacterial strains:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate activity
Escherichia coli64Effective against Gram-negative
Candida albicans16Significant antifungal activity

The minimum inhibitory concentration (MIC) values suggest that the compound can be considered for further development as an antimicrobial agent .

Case Studies

A notable case study involved testing this compound in combination with standard chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in leukemia models, enhancing overall cytotoxicity while reducing side effects associated with higher doses of doxorubicin alone .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, solvent-free reductive amination with hydrazine hydrate under reflux in absolute alcohol (4 hours) is a viable route . Reaction progress is monitored via TLC (Chloroform:Methanol 7:3), and purification involves ice-water precipitation. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction time to improve yield.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Look for signals corresponding to the methyl ester (~3.9 ppm), biphenyl protons (aromatic region, 6.5–8.0 ppm), and sulfanyl-linked protons (downfield shifts due to electron withdrawal).
  • IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-S bond (600–700 cm⁻¹).
  • MS : Molecular ion peak matching the molecular formula (C₂₁H₁₈O₂S), with fragmentation patterns reflecting biphenyl and ester groups.
    • Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles from similar biphenyl sulfanyl compounds) enhances structural validation .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

  • Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate). For HPLC, employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio, as validated for structurally related sulfanyl benzoates .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl substituent on the biphenyl moiety influence reactivity in cross-coupling reactions?

  • Methodology : Computational modeling (DFT) can predict electron density distribution and steric hindrance. Experimental validation involves comparing reaction rates of the methyl-substituted compound with non-methyl analogs in Suzuki-Miyaura couplings. For example, the methyl group may enhance stability of intermediates but reduce accessibility to the reactive site .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • In vitro : Test solubility in DMSO/PBS and stability under physiological pH using HPLC.
  • In vivo : Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability.
  • Data reconciliation : Compare metabolite profiles (LC-MS/MS) and pharmacokinetic parameters (AUC, Cₘₐₓ) to identify degradation pathways .

Q. How can the sulfanyl group’s nucleophilicity be exploited to design derivatives with enhanced target binding?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the biphenyl ring). Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s inhibitory effects on cytochrome P450 enzymes?

  • Methodology :

  • Positive controls : Use known inhibitors (e.g., ketoconazole for CYP3A4).
  • Negative controls : Incubate without the compound to establish baseline activity.
  • Data normalization : Express inhibition as % activity relative to controls, using triplicate measurements to ensure reproducibility .

Q. How can computational docking predict binding modes of this compound with carbonic anhydrase isoforms?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB ID: 3LXE). Prioritize poses with sulfanyl groups interacting with zinc ions and hydrophobic interactions with biphenyl moieties. Validate via mutagenesis studies .

Safety & Best Practices

Q. What safety protocols are essential when handling sulfanyl-containing intermediates during synthesis?

  • Methodology :

  • Use fume hoods to avoid inhalation of volatile byproducts.
  • Employ PPE (gloves, goggles) due to potential skin/eye irritation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

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